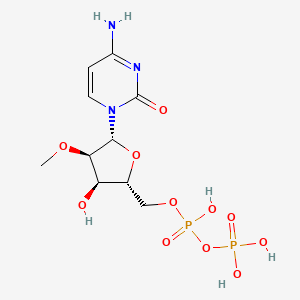

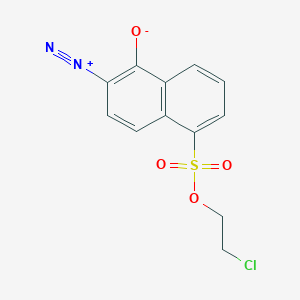

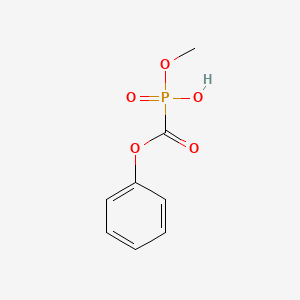

2-Chloroethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

EINECS 255-783-3, auch bekannt als 2,2'-Azobis(2-methylpropionitril), ist eine chemische Verbindung, die häufig als Radikalstarter in Polymerisationsreaktionen eingesetzt wird. Es ist ein weißes, kristallines Pulver mit der Summenformel C8H12N4. Diese Verbindung ist für ihre Fähigkeit bekannt, sich zu zersetzen und freie Radikale zu erzeugen, die für die Initiierung von Polymerisationsprozessen unerlässlich sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

2,2'-Azobis(2-methylpropionitril) wird durch die Reaktion von Acetoncyanhydrin mit Hydrazinhydrat synthetisiert. Die Reaktion wird typischerweise in einem wässrigen Medium bei einer Temperatur von etwa 50-60 °C durchgeführt. Das erhaltene Produkt wird dann durch Umkristallisation gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von 2,2'-Azobis(2-methylpropionitril) die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labor. Der Prozess ist auf Effizienz und Ausbeute optimiert und stellt die Produktion eines hochwertigen Materials sicher, das für verschiedene Anwendungen geeignet ist.

Analyse Chemischer Reaktionen

Reaktionstypen

2,2'-Azobis(2-methylpropionitril) unterliegt hauptsächlich Zersetzungsreaktionen, um freie Radikale zu erzeugen. Diese Radikale können dann an verschiedenen Polymerisationsreaktionen teilnehmen, darunter:

Additionspolymerisation: Initiierung der Polymerisation von Monomeren wie Styrol, Acrylnitril und Methylmethacrylat.

Copolymerisation: Erleichterung der Copolymerisation verschiedener Monomere, um Copolymere mit gewünschten Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Die Zersetzung von 2,2'-Azobis(2-methylpropionitril) wird typischerweise bei erhöhten Temperaturen durchgeführt, häufig im Bereich von 60-80 °C. Zu den gängigen Lösungsmitteln, die in diesen Reaktionen verwendet werden, gehören Toluol, Benzol und andere organische Lösungsmittel, die sowohl den Initiator als auch die Monomere lösen können.

Hauptsächlich gebildete Produkte

Die Hauptprodukte, die bei der Zersetzung von 2,2'-Azobis(2-methylpropionitril) entstehen, sind freie Radikale, die dann die Polymerisation von Monomeren initiieren, um Polymere zu bilden. Die spezifischen Polymere, die entstehen, hängen von den in der Reaktion verwendeten Monomeren ab.

Wissenschaftliche Forschungsanwendungen

2,2'-Azobis(2-methylpropionitril) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Polymerchemie: Wird als Radikalstarter bei der Synthese verschiedener Polymere und Copolymere verwendet.

Materialwissenschaft: Eingesetzt bei der Herstellung von fortschrittlichen Materialien mit spezifischen Eigenschaften, wie z. B. hoher Festigkeit, Flexibilität und thermischer Stabilität.

Biomedizinische Forschung: Verwendet bei der Entwicklung von Medikamentenverabreichungssystemen und biomedizinischen Geräten.

Industrielle Anwendungen: Angewandt in der Herstellung von Kunststoffen, Klebstoffen und Beschichtungen.

Wirkmechanismus

Der Wirkungsmechanismus von 2,2'-Azobis(2-methylpropionitril) beinhaltet die thermische Zersetzung der Verbindung, um freie Radikale zu erzeugen. Diese Radikale initiieren dann die Polymerisation von Monomeren, indem sie die Doppelbindungen in den Monomeren aufbrechen, was zur Bildung von Polymerketten führt. Die molekularen Ziele in diesem Prozess sind die Monomere, und die beteiligten Wege umfassen Radikal-Kettenreaktionen.

Vergleich Mit ähnlichen Verbindungen

2,2'-Azobis(2-methylpropionitril) ist unter den Radikalstartern einzigartig aufgrund seiner spezifischen Zersetzungstemperatur und der Stabilität der von ihm erzeugten Radikale. Ähnliche Verbindungen umfassen:

Benzoylperoxid: Ein weiterer Radikalstarter mit einer anderen Zersetzungstemperatur und Radikalstabilität.

Azobisisobutyronitril: Eine Verbindung mit ähnlichen Eigenschaften, aber unterschiedlichen Anwendungen in Polymerisationsreaktionen.

Im Vergleich dazu wird 2,2'-Azobis(2-methylpropionitril) in bestimmten Anwendungen bevorzugt, da es in der Lage ist, Radikale bei relativ niedrigen Temperaturen zu erzeugen, was es für temperaturempfindliche Polymerisationsprozesse geeignet macht.

Eigenschaften

CAS-Nummer |

42372-36-1 |

|---|---|

Molekularformel |

C12H9ClN2O4S |

Molekulargewicht |

312.73 g/mol |

IUPAC-Name |

5-(2-chloroethoxysulfonyl)-2-diazonionaphthalen-1-olate |

InChI |

InChI=1S/C12H9ClN2O4S/c13-6-7-19-20(17,18)11-3-1-2-9-8(11)4-5-10(15-14)12(9)16/h1-5H,6-7H2 |

InChI-Schlüssel |

VHZDXGOUUGRBHG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)OCCCl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate](/img/structure/B12677738.png)

![1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane](/img/structure/B12677765.png)